molecular formula C11H14BrN3 B12581795 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-

Cat. No.: B12581795
M. Wt: 268.15 g/mol
InChI Key: ZEQUJAVZNUVOKM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of a bromine atom at the 6-position and a dimethylamino group at the ethanamine side chain further enhances its chemical properties and biological activities .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- typically involves several steps. One common synthetic route includes the bromination of 7-azaindole followed by the introduction of the ethanamine side chain. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as bromine and acetic acid. The final product is obtained through purification techniques like column chromatography .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activities.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and survival. By blocking these pathways, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- can be compared with other FGFR inhibitors such as:

    AZD4547: Another potent FGFR inhibitor with a different chemical structure.

    JNJ-42756493 (Erdafitinib): A clinically approved FGFR inhibitor with a broader spectrum of activity.

    BGJ-398: A selective FGFR inhibitor with a different binding mode.

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- lies in its specific structural features, such as the bromine atom and the dimethylamino group, which contribute to its distinct biological activities .

Properties

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

2-(6-bromopyrrolo[2,3-b]pyridin-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H14BrN3/c1-14(2)7-8-15-6-5-9-3-4-10(12)13-11(9)15/h3-6H,7-8H2,1-2H3

InChI Key

ZEQUJAVZNUVOKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC2=C1N=C(C=C2)Br

Origin of Product

United States

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